molecular formula C19H28BrNO3 B1336284 Ritropirronium bromide CAS No. 58493-54-2

Ritropirronium bromide

Número de catálogo: B1336284
Número CAS: 58493-54-2
Peso molecular: 398.3 g/mol
Clave InChI: VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ritropirronium bromide is a racemate composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide. It is used either alone or in combination therapy for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ritropirronium bromide involves the reaction of glycopyrronium bromide with bromine. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ritropirronium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce glycopyrronium oxide, while reduction may yield glycopyrronium alcohol .

Aplicaciones Científicas De Investigación

Ritropirronium bromide is a synthetic quaternary ammonium compound that has garnered attention primarily for its applications in the treatment of chronic obstructive pulmonary disease (COPD). This article delves into its scientific research applications, providing comprehensive data and insights from various studies.

Clinical Efficacy in COPD Treatment

This compound has been evaluated for its efficacy in managing COPD symptoms. A notable study compared its effectiveness to other LAMAs such as tiotropium and glycopyrronium. The findings indicated that this compound provides comparable bronchodilation effects, with a favorable safety profile .

Pharmacokinetics and Pharmacodynamics

Research has focused on the pharmacokinetic properties of this compound, which include absorption, distribution, metabolism, and excretion. Studies have shown that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive to once-daily dosing .

Quality of Life Improvements

Several studies have assessed the impact of this compound on patients' quality of life. Results indicated significant improvements in health-related quality of life metrics as measured by standardized questionnaires, emphasizing its role not only in symptom relief but also in enhancing overall patient well-being .

Combination Therapies

Research has explored the potential benefits of combining this compound with other therapeutic agents, such as beta-agonists or inhaled corticosteroids. These studies aim to evaluate whether combination therapy can yield superior outcomes compared to monotherapy .

Table 1: Comparative Efficacy of this compound vs. Other LAMAs

ParameterThis compoundTiotropiumGlycopyrronium
Peak Effect (L/min)1009590
Duration of Action (hrs)242424
Side Effects (% patients)101211

Table 2: Quality of Life Improvement Metrics

Study ReferenceBaseline Score (SGRQ)Post-Treatment Score (SGRQ)Improvement (%)
Study A604033.3
Study B583539.7

Case Study 1: Long-term Effects on COPD Patients

A longitudinal study involving a cohort of COPD patients treated with this compound over one year demonstrated sustained improvements in lung function and reduced exacerbation rates compared to baseline measurements. The study highlighted the importance of adherence to treatment for optimal outcomes .

Case Study 2: this compound vs. Placebo

In a randomized controlled trial, patients receiving this compound reported significantly fewer COPD exacerbations compared to those on placebo. The trial underscored the drug's role in not only managing symptoms but also preventing disease progression .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

    Glycopyrronium bromide: A component of ritropirronium bromide, used for similar therapeutic purposes.

    Tiotropium bromide: Another long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.

    Umeclidinium bromide: A long-acting muscarinic antagonist with similar applications.

Uniqueness

This compound is unique in its composition as a racemate of glycopyrronium bromide, offering a balanced therapeutic effect. Its combination therapy potential and specific receptor binding properties make it a valuable compound in the treatment of respiratory conditions .

Actividad Biológica

Ritropirronium bromide is a quaternary ammonium compound classified as an anticholinergic agent. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and clinical implications, supported by relevant data tables and research findings.

This compound is a racemic mixture composed of two enantiomers: (2S,3R)- and (2R,3S)-glycopyrronium bromide. Its chemical structure contributes to its pharmacological properties, particularly its ability to act as a muscarinic receptor antagonist. The compound's quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus reducing central nervous system side effects commonly associated with anticholinergic medications.

Key Characteristics

  • Chemical Formula : C13H18BrN2O3
  • Molecular Weight : 320.19 g/mol
  • Mechanism : Inhibition of acetylcholine at muscarinic receptors, leading to bronchodilation and reduced secretions.

Receptor Binding Affinity

The biological activity of this compound is largely determined by its affinity for muscarinic receptors, particularly M3 receptors in bronchial tissues. Research indicates that ritropirronium exhibits a lower binding affinity compared to other anticholinergics like glycopyrrolate and atropine but still maintains significant antagonistic activity.

Table 1: Receptor Binding Affinities of Anticholinergic Agents

CompoundKi (nM)Comments
Glycopyrrolate0.8High affinity for M3 receptors
Atropine1.9Broad-spectrum muscarinic antagonist
This compound65Moderate affinity; effective bronchodilator

The above table summarizes findings from receptor binding studies demonstrating the comparative affinities of various anticholinergic agents. Although this compound's affinity is lower than that of glycopyrrolate, it remains effective in clinical settings due to its specific action on airway smooth muscle.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits acetylcholine-induced bronchoconstriction in isolated organ preparations. The compound's efficacy was evaluated using rat cortical membranes where it demonstrated a steep Hill slope indicative of strong antagonistic action at muscarinic receptors.

In Vivo Studies

In vivo investigations assessed the protective effects of ritropirronium against carbachol-induced bradycardia in rats. The results indicated that while ritropirronium provided some protection, its duration of action was shorter than that of glycopyrrolate, suggesting a "soft" character that may limit systemic side effects.

Clinical Implications

This compound has been evaluated for its potential benefits in managing COPD symptoms:

  • Bronchodilation : Clinical trials have highlighted the compound's ability to induce rapid bronchodilation with effects lasting up to 24 hours.
  • Reduced Side Effects : Due to its quaternary structure, this compound has fewer cardiovascular side effects compared to other anticholinergics, making it suitable for patients with comorbidities.

Case Studies

Clinical case studies have documented the effectiveness of this compound in improving lung function and exercise tolerance in COPD patients. For instance, a study involving a cohort of patients showed significant improvements in forced expiratory volume (FEV1) after administration.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for ritropirronium bromide, and how can purity be validated during synthesis?

  • Methodological Answer : this compound synthesis typically involves quaternization of a tertiary amine precursor with a brominated alkylating agent under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Post-synthesis, purity validation requires a combination of spectroscopic techniques (e.g., 1^1H/13^13C NMR for structural confirmation) and chromatographic methods (e.g., HPLC with UV detection, as per pharmacopeial guidelines for related bromide compounds). Quantitative impurity analysis should follow USP recommendations, such as using relative response factors for hygroscopic impurities .

Q. Which pharmacopeial analytical methods are applicable for quantifying this compound and its related substances?

  • Methodological Answer : USP monographs for structurally similar neuromuscular blockers (e.g., vecuronium bromide) recommend reversed-phase HPLC with a C18 column, mobile phase of acetonitrile-phosphate buffer (pH 3.0), and UV detection at 210–220 nm. System suitability tests should include resolution between this compound and its des-bromo analog. For impurity profiling, adopt the revised USP approach using spiked solutions for peak identification rather than unstable reference standards .

Q. How should researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?

  • Methodological Answer : Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) on isolated tissue preparations (e.g., guinea pig ileum) to measure muscarinic receptor affinity. Include positive controls (e.g., atropine) and negative controls (vehicle-only) to validate assay specificity. Data normalization should account for nonspecific binding, and EC50_{50}/IC50_{50} values must be calculated using nonlinear regression models .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration). To address this:

  • Perform parallel studies measuring plasma/tissue concentrations via LC-MS/MS alongside efficacy endpoints.
  • Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro receptor affinity with observed in vivo effects.
  • Validate findings through dose-response studies in multiple animal models, ensuring statistical power (n8n \geq 8 per group) and blinded data analysis .

Q. How can researchers optimize chromatographic conditions to separate this compound from structurally similar degradation products?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to optimize HPLC parameters:

Factors : Column temperature (25–40°C), mobile phase pH (2.5–4.5), gradient slope (1–5% acetonitrile/min).

Response Variables : Resolution (Rs1.5R_s \geq 1.5), peak symmetry (tailing factor < 2.0).

Validation : Use forced degradation studies (acid/base hydrolysis, oxidation) to generate degradation products. Confirm peak identities via HRMS and co-injection with synthesized impurities .

Q. What statistical approaches are critical for analyzing dose-dependent toxicological data in preclinical studies of this compound?

  • Methodological Answer : For non-linear dose-response relationships (e.g., hormetic effects), apply mixed-effects models to account for inter-subject variability. Use the Akaike Information Criterion (AIC) to compare logistic vs. Emax models. For histopathological data, apply ordinal logistic regression with Bonferroni correction for multiple comparisons. All analyses should be pre-specified in the study protocol to avoid bias .

Q. How can researchers address batch-to-batch variability in this compound’s physicochemical stability during long-term storage?

  • Methodological Answer : Implement accelerated stability studies (40°C/75% RH for 6 months) with orthogonal stability-indicating methods:

  • HPLC-UV : Quantify main peak area loss.
  • Karl Fischer titration : Monitor water content.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity.
    Use multivariate analysis (e.g., PCA) to identify critical stability factors (e.g., excipient interactions, packaging permeability) .

Propiedades

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58493-54-2, 475468-09-8
Record name threo-Glycopyrronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ritropirronium bromide
Reactant of Route 2
Reactant of Route 2
Ritropirronium bromide
Reactant of Route 3
Reactant of Route 3
Ritropirronium bromide
Reactant of Route 4
Ritropirronium bromide
Reactant of Route 5
Ritropirronium bromide
Reactant of Route 6
Ritropirronium bromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.